Acetamide, N-(2-propoxyphenyl)-
Description
Acetamide, N-(2-propoxyphenyl)- is an aromatic acetamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) substituted at the ortho position of the phenyl ring attached to the acetamide core.
Properties
CAS No. |
55792-51-3 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11-7-5-4-6-10(11)12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
VFCXAQXVRPJXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-propoxyphenyl)- typically involves the reaction of 2-propoxyphenylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(2-propoxyphenyl)- can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(2-propoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amines.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Acetamide, N-(2-propoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-(2-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on aliphatic amidase expression-regulating proteins, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., chloro) may increase metabolic stability .
Enzymatic Inhibition Profiles
Table 2: Enzyme Inhibition Activities of Selected Acetamides
Key Observations :
- MAO-B Selectivity : Compounds with bulky heterocyclic substituents (e.g., benzothiazole) show enhanced MAO-B inhibition, suggesting that N-(2-propoxyphenyl)acetamide’s propoxy group might similarly modulate selectivity .
- Receptor Binding : Ether linkages (e.g., methoxybenzyl in FPR2 agonists) are critical for receptor interaction, implying that the propoxy group in N-(2-propoxyphenyl)acetamide could engage in similar hydrophobic or hydrogen-bonding interactions .
Antimicrobial and Anticancer Activities
Table 3: Antimicrobial and Anticancer Activities of Acetamide Derivatives
Key Observations :
- Antimicrobial Activity : Sulfonyl and heterocyclic groups (e.g., thiazole) enhance antifungal and antibacterial effects, whereas alkoxy groups like propoxy may improve membrane permeability .
- Anticancer Potential: Quinazoline sulfonyl derivatives exhibit broad-spectrum activity, suggesting that N-(2-propoxyphenyl)acetamide’s alkoxy group could synergize with similar pharmacophores .
Metabolic Stability and Toxicity
- Deacetylation Resistance : N-(1-hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation, whereas alkoxy-substituted analogs (e.g., propoxy) may resist enzymatic hydrolysis due to reduced hydroxyl group accessibility .
- Toxicity Profile : Chlorinated derivatives (e.g., N-(2,5-dichlorophenyl)acetamide) show higher cytotoxicity, while alkoxy-substituted acetamides are generally better tolerated .
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